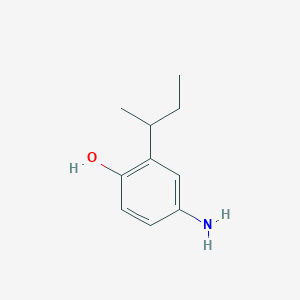
4-Amino-2-(butan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(butan-2-yl)phenol is an organic compound with the molecular formula C10H15NO It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a butan-2-yl group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Amino-2-(butan-2-yl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide. The reaction typically requires a strong base and an appropriate nucleophile. For instance, the reaction of 2-bromo-4-nitrophenol with butan-2-ylamine under basic conditions can yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the butan-2-yl group onto the phenol ring. This method is advantageous due to its high selectivity and mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(butan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the amino group to an amine, altering the compound’s reactivity.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
4-Amino-2-(butan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-2-(butan-2-yl)phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenolic hydroxyl group can participate in redox reactions, affecting cellular processes. The butan-2-yl group provides steric hindrance, which can modulate the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(methyl)phenol: Similar structure but with a methyl group instead of a butan-2-yl group.
4-Amino-2-(ethyl)phenol: Contains an ethyl group instead of a butan-2-yl group.
4-Amino-2-(propyl)phenol: Features a propyl group in place of the butan-2-yl group.
Uniqueness
4-Amino-2-(butan-2-yl)phenol is unique due to the presence of the butan-2-yl group, which provides distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
4-amino-2-butan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-7(2)9-6-8(11)4-5-10(9)12/h4-7,12H,3,11H2,1-2H3 |
Clave InChI |
JUSBZKRCCQLICT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C=CC(=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


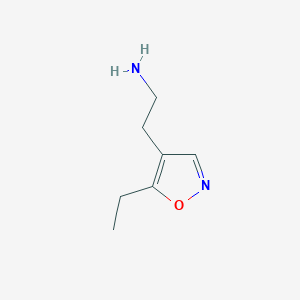
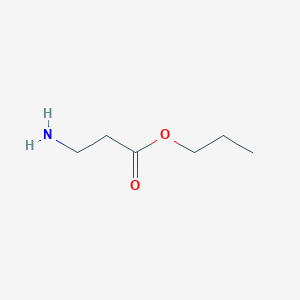

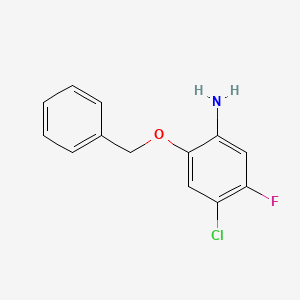
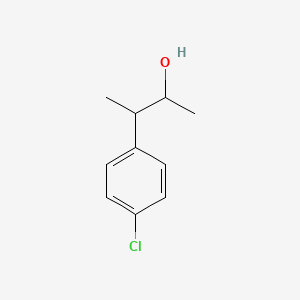

![5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13308195.png)
![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine](/img/structure/B13308197.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol](/img/structure/B13308207.png)
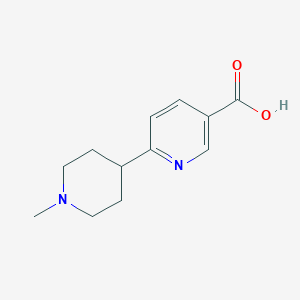


![N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide](/img/structure/B13308263.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13308271.png)
